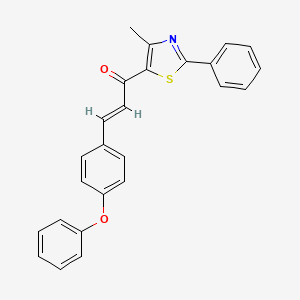

(2E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(4-phenoxyphenyl)prop-2-en-1-one

Description

This compound is a chalcone derivative featuring an α,β-unsaturated ketone core with two aromatic substituents:

- Ring A: A 4-methyl-2-phenyl-1,3-thiazole moiety.

- Ring B: A 4-phenoxyphenyl group.

Properties

IUPAC Name |

(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(4-phenoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19NO2S/c1-18-24(29-25(26-18)20-8-4-2-5-9-20)23(27)17-14-19-12-15-22(16-13-19)28-21-10-6-3-7-11-21/h2-17H,1H3/b17-14+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYCDVOUNAXCQHF-SAPNQHFASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)C=CC3=CC=C(C=C3)OC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)/C=C/C3=CC=C(C=C3)OC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(2E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(4-phenoxyphenyl)prop-2-en-1-one” typically involves multi-step organic reactions. One common approach is the condensation of 4-methyl-2-phenylthiazole-5-carbaldehyde with 4-phenoxyacetophenone under basic conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This could involve the use of more efficient catalysts, continuous flow reactors, and automated processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

The compound “(2E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(4-phenoxyphenyl)prop-2-en-1-one” can undergo various chemical reactions, including:

Oxidation: The thiazole ring and phenyl groups can be oxidized under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The phenyl and phenoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, thiazole derivatives are often studied for their potential antimicrobial, antifungal, and anticancer properties. This compound may exhibit similar activities and could be investigated for its biological effects.

Medicine

In medicinal chemistry, the compound could be explored as a potential drug candidate. Its structural features suggest it may interact with various biological targets, making it a promising lead compound for drug development.

Industry

In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “(2E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(4-phenoxyphenyl)prop-2-en-1-one” would depend on its specific biological activity. Generally, thiazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The compound’s phenyl and phenoxyphenyl groups may enhance its binding affinity to these targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Activity and Structure–Activity Relationships (SAR)

Chalcone derivatives are categorized into piperazine-substituted and non-piperazine-substituted groups. The target compound falls into the latter, with SAR trends influenced by substituent electronegativity and positioning on Rings A and B .

Table 1: Key Chalcone Derivatives and Their Inhibitory Activities (IC₅₀)

Key Observations :

- Electronegativity : Substitutions with electron-withdrawing groups (e.g., halogens, hydroxyl) on Ring A/B enhance activity (e.g., cardamonin IC₅₀ = 4.35 μM).

- Steric Effects: Bulky groups like phenoxyphenyl (target compound) or methoxy (2h) lower potency despite high electronegativity .

Thiazole-Containing Chalcone Hybrids

Thiazole rings are common in bioactive chalcones. The target compound’s thiazole substitution (4-methyl-2-phenyl) distinguishes it from analogs:

Table 2: Thiazole-Chalcone Hybrids and Their Properties

Key Differences :

- Substituent Effects: The target’s phenoxyphenyl group (vs. chlorophenyl in Compound 19) may reduce binding affinity due to steric hindrance.

- Amino vs.

Crystallographic and Conformational Comparisons

Chalcone activity is influenced by dihedral angles between aromatic rings. For example:

Biological Activity

(2E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(4-phenoxyphenyl)prop-2-en-1-one, also known by its CAS number 477847-70-4, is a thiazole-derived compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C25H19NO2S

- Molecular Weight : 397.49 g/mol

- Density : 1.2±0.1 g/cm³

- Boiling Point : 591.7±60.0 °C at 760 mmHg

- LogP : 7.49, indicating high lipophilicity which may influence its bioavailability .

Biological Activity Overview

Research indicates that compounds in the thiazole family often exhibit diverse biological activities, including:

- Anticancer properties

- Antimicrobial effects

- Anti-inflammatory activities

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

A notable study demonstrated that thiazole derivatives could inhibit histone deacetylases (HDACs), which are crucial in cancer progression. The compound's structure suggests it may possess similar inhibitory effects on HDACs, potentially leading to enhanced anticancer activity .

Antimicrobial Effects

Thiazole compounds have also been evaluated for their antimicrobial properties. Research indicates that these compounds can disrupt microbial cell membranes and inhibit vital metabolic pathways . For example, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, making them candidates for further development as antimicrobial agents.

Anti-inflammatory Properties

The anti-inflammatory potential of thiazole derivatives is another area of interest. Compounds that activate peroxisome proliferator activated receptor gamma (PPARγ) have been linked to reduced inflammation in various models . The structural features of this compound suggest it may interact with similar pathways.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.